molecular formula C8H13NO B3168789 1-Hydroxy-2-methylcyclohexane-1-carbonitrile CAS No. 933-35-7

1-Hydroxy-2-methylcyclohexane-1-carbonitrile

Cat. No.: B3168789
CAS No.: 933-35-7
M. Wt: 139.19 g/mol
InChI Key: NYGBXJUCMWPZEF-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclohexane ring, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

1-hydroxy-2-methylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7,10)6-9/h7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGBXJUCMWPZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of 1-amino-2-methylcyclohexane.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

1-Hydroxy-2-methylcyclohexane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Hydroxy-2-methylcyclohexane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    1-Hydroxycyclohexane-1-carbonitrile: Lacks the methyl group, resulting in different reactivity and properties.

    2-Methylcyclohexane-1-carbonitrile: Lacks the hydroxyl group, affecting its chemical behavior and applications.

Uniqueness: 1-Hydroxy-2-methylcyclohexane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the cyclohexane ring, providing a balance of reactivity and stability that is advantageous in various chemical processes and applications .

Biological Activity

1-Hydroxy-2-methylcyclohexane-1-carbonitrile (C8H13NO) is a chemical compound that has attracted interest due to its potential biological activities. This compound features a hydroxyl group and a carbonitrile functional group, which may contribute to its reactivity and interactions in biological systems. The molecular weight of this compound is approximately 155.20 g/mol .

The structural formula of this compound can be represented as follows:

C8H13NO\text{C}_8\text{H}_{13}\text{NO}
PropertyValue
Molecular FormulaC8H13NO
Molecular Weight155.20 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Research indicates that compounds similar to this compound may exhibit various biological activities, potentially through interactions with specific enzymes or receptors. The presence of the hydroxyl and carbonitrile groups suggests that it could act as a ligand in biological systems, possibly influencing metabolic pathways or cellular signaling mechanisms .

Case Studies and Research Findings

Case Study 1: Enzyme Interaction

A study explored the interaction of related compounds with cytochrome P450 enzymes, which are crucial for drug metabolism. The results indicated that structural modifications, such as the addition of hydroxyl or carbonitrile groups, significantly altered enzyme affinity and activity. This suggests that this compound could similarly affect cytochrome P450 activity, potentially impacting drug metabolism and efficacy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of nitriles. Compounds containing the carbonitrile functional group have shown promise in inhibiting bacterial growth. Preliminary tests indicated that this compound exhibited moderate antibacterial activity against certain strains, highlighting its potential as a lead compound for further development.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InteractionModulation of cytochrome P450
Antimicrobial ActivityModerate inhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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